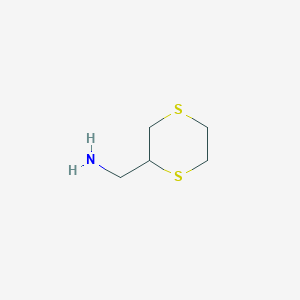

1,4-Dithian-2-ylmethanamine

Beschreibung

Significance of Sulfur-Containing Heterocycles in Contemporary Organic Synthesis and Chemical Biology

Sulfur-containing heterocyclic compounds are a cornerstone of modern organic chemistry and medicinal chemistry. openmedicinalchemistryjournal.comijarst.in Their prevalence in numerous natural products, pharmaceuticals, and bioactive molecules underscores their therapeutic and functional importance. ijarst.inopenmedicinalchemistryjournal.com These compounds exhibit a wide array of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties. openmedicinalchemistryjournal.com The unique electronic properties and diverse reactivity profiles conferred by the sulfur atom make these heterocycles invaluable building blocks in the synthesis of complex molecules. ijarst.innumberanalytics.com In chemical biology, sulfur-containing heterocycles are crucial for understanding various biochemical processes and for the development of new therapeutic agents. openmedicinalchemistryjournal.comnumberanalytics.com

Overview of the 1,4-Dithiane (B1222100) Core as a Versatile Molecular Scaffold

The 1,4-dithiane ring system is a key structural motif that offers considerable versatility in organic synthesis. nih.gov While historically less explored than its 1,3-dithiane (B146892) counterpart, the 1,4-dithiane core has emerged as an attractive C2-building block for constructing complex molecular architectures. nih.govbeilstein-journals.org Its utility stems from the ability to undergo chemoselective cleavage or reduction of the carbon-sulfur bonds, revealing a versatile C2-synthon. nih.gov This reactivity allows for the controlled formation of carbon-carbon bonds, facilitating the assembly of a wide range of molecules, from lipids and carbohydrates to intricate carbocyclic frameworks. nih.gov The 1,4-dithiane scaffold is also found in various materials and has been explored for its applications in developing new materials with unique properties. numberanalytics.com

Research Landscape and Emerging Directions for 1,4-Dithian-2-ylmethanamine and its Derivatives

Recent research has begun to unlock the potential of this compound and its derivatives. While specific studies on the parent amine are still emerging, research into functionalized 1,4-dithianes provides a strong foundation for future investigations. For instance, the synthesis of functionalized orthoesters from dithiane carboxylic acids highlights the utility of the dithiane core in creating valuable synthetic intermediates under mild conditions. organic-chemistry.org Furthermore, the development of diastereoselective cycloaddition reactions involving 1,4-dithiane-2,5-diol (B140307) to produce highly functionalized nitrogen-fused heterocycles showcases the potential for creating stereochemically complex molecules. researchgate.net The exploration of 1,4-dihydropyridine (B1200194) derivatives incorporating various substituents has also demonstrated significant biological activity, suggesting a promising avenue for the development of novel therapeutic agents based on the 1,4-dithiane framework. nih.govnih.gov

Future research is likely to focus on the development of novel synthetic methodologies to access a wider range of this compound derivatives. This includes exploring new catalytic systems and reaction conditions to achieve greater control over stereochemistry and functional group compatibility. A deeper understanding of the structure-activity relationships of these derivatives will be crucial for designing molecules with specific biological targets and therapeutic applications.

Interdisciplinary Impact of Dithiane Chemistry

The study of dithiane chemistry has implications that extend beyond traditional organic synthesis. The integration of knowledge from various scientific fields, a practice known as interdisciplinary innovation, is driving new discoveries in this area. catalysis.blog For example, the collaboration between chemists, materials scientists, and physicists can lead to the development of novel catalysts and materials with enhanced properties. catalysis.blogsciencedaily.com The unique electronic and structural features of dithiane-containing molecules make them promising candidates for applications in materials science, such as in the creation of molecular conductors and magnets. openmedicinalchemistryjournal.comarkat-usa.org As our understanding of the fundamental properties of these compounds grows, so too will their impact on diverse fields, from medicine to materials science. scripps.edu

Interactive Data Table: Physicochemical Properties of 1,4-Dithiane

| Property | Value | Source |

| IUPAC Name | 1,4-dithiane | nih.gov |

| Molecular Formula | C₄H₈S₂ | nih.gov |

| Molecular Weight | 120.2 g/mol | nih.gov |

| CAS Number | 505-29-3 | nih.gov |

| Appearance | Crystalline solid | nih.gov |

| Melting Point | 111-112 °C | nih.gov |

| Boiling Point | 197-198 °C | nih.gov |

| LogP | 1.3 | nih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4-dithian-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS2/c6-3-5-4-7-1-2-8-5/h5H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTQIHOZXLWKKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(CS1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Aspects of 1,4 Dithian 2 Ylmethanamine Structures

Reactivity Profiles of the 1,4-Dithiane (B1222100) Ring System

The 1,4-dithiane ring, a central feature of 1,4-dithian-2-ylmethanamine, exhibits a distinct reactivity profile governed by the presence of two thioether linkages. Its chemistry is characterized by reactions involving the sulfur atoms and the carbon-sulfur bonds, including ring-opening and oxidation reactions.

The cleavage of the 1,4-dithiane ring is a significant transformation that can be initiated under various conditions, including reductive, oxidative, and base-mediated pathways. The stability of the ring is considerable, but functionalization can be challenging due to the propensity for β-fragmentation in certain reactions, such as those involving lithiated derivatives. nih.gov

Reductive Cleavage: A common method for cleaving dithiane rings is through reductive desulfurization. This process typically employs reagents like Raney nickel, which can hydrogenolyze the carbon-sulfur bonds to yield an acyclic alkane structure. nih.gov This transformation is valuable in organic synthesis where the dithiane moiety is used as a temporary protecting group or a synthetic tether. nih.gov

Mechanistic Insights from Derivatives: Detailed mechanistic studies on substituted 1,4-dithianes provide insight into potential cleavage pathways. For instance, computational studies on the domino reaction of 1,4-dithiane-2,5-diol (B140307) reveal that its cleavage to mercaptoacetaldehyde (B1617137) can proceed through several pathways. rsc.org The most energetically favorable path involves a double-methanol-mediated proton transfer process, highlighting the role of protic solvents in facilitating ring opening. rsc.org While this specific substrate is a diol derivative, the fundamental steps of proton transfer and C-S bond scission are relevant to the broader class of 1,4-dithiane compounds.

Oxidative Cleavage: Certain strong oxidizing agents can also lead to the cleavage of the dithiane ring, often following initial oxidation of the sulfur atoms. Reagents such as o-iodoxybenzoic acid (IBX) have been shown to be effective in the cleavage of dithiane protecting groups. organic-chemistry.org

Table 1: Selected Methods for 1,4-Dithiane Ring Cleavage

| Method | Reagents/Conditions | Product Type | Mechanistic Feature |

|---|---|---|---|

| Reductive Desulfurization | Raney Nickel (Ra-Ni) in a protic solvent (e.g., ethanol) | Alkane (methylene groups replace sulfur) | Hydrogenolysis of C-S bonds |

| Base-Mediated Fragmentation | Strong bases (e.g., BuLi) on lithiated derivatives | β-fragmentation products | Elimination reaction following deprotonation |

| Derivative Cleavage | Protic solvents (e.g., methanol) on 1,4-dithiane-2,5-diol | Aldehyde (mercaptoacetaldehyde) | Solvent-assisted proton transfer and C-S bond scission rsc.org |

The sulfur atoms in the 1,4-dithiane ring are susceptible to oxidation, a reaction that significantly alters the electronic properties and reactivity of the molecule. researchgate.net The oxidation typically proceeds in a stepwise manner, first converting the thioethers to sulfoxides and subsequently to sulfones upon further oxidation.

The oxidation of sulfides to sulfoxides and sulfones is a fundamental transformation in organic chemistry. researchgate.net A wide array of oxidizing agents can accomplish this, with the choice of reagent and reaction conditions determining the final oxidation state. Common oxidants include hydrogen peroxide, peroxy acids (like m-chloroperbenzoic acid), periodates, and potassium permanganate. researchgate.netorganic-chemistry.org The mechanism generally involves a one-step oxygen-transfer process where the nucleophilic sulfur atom attacks the electrophilic oxygen of the oxidant. researchgate.net

Further oxidation of the sulfoxide (B87167) yields the corresponding sulfone. researchgate.net The complete oxidation of 1,4-dithiane results in the formation of 1,4-dithiane-1,1,4,4-tetraoxide, a stable crystalline solid. nih.gov Specialized methods have been developed for direct and selective oxidation. For example, an osmate-based catalyst system using molecular oxygen can directly convert sulfides to sulfones, bypassing the isolation of the sulfoxide intermediate. bohrium.com This process is proposed to occur via a concerted cycloaddition mechanism involving the simultaneous delivery of two oxygen atoms. bohrium.com

The resulting sulfones are valuable synthetic intermediates. For instance, oxidation of dihydrodithiins to vinyl sulfones creates activated dienophiles for use in Diels-Alder reactions, demonstrating a practical application of this transformation. nih.gov

Table 2: Common Reagents for Oxidation of Dithianes

| Reagent | Product(s) | Typical Conditions |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxides, Sulfones | Catalyzed by acids or metal complexes (e.g., niobium carbide for sulfones) organic-chemistry.org |

| m-Chloroperbenzoic acid (m-CPBA) | Sulfoxides, Sulfones | Stoichiometric control (1 equiv. for sulfoxide, >2 equiv. for sulfone) |

| Sodium Periodate (NaIO₄) | Sulfoxides | Aqueous or alcoholic solvents |

| Potassium Permanganate (KMnO₄) | Sulfones | Often requires careful control to avoid over-oxidation |

| Selectfluor™ | Sulfoxides, Sulfones | Eco-friendly oxidation using water as the oxygen source organic-chemistry.org |

| OsO₄ / O₂ | Sulfones | Catalytic, direct conversion from sulfide (B99878) bohrium.com |

Nucleophilic and Electrophilic Reactivity of the Methanamine Moiety

The methanamine (-CH₂NH₂) group attached to the 1,4-dithiane ring at the 2-position is a primary amine. Its reactivity is dominated by the lone pair of electrons on the nitrogen atom, which confers nucleophilic character.

As a primary amine, the methanamine moiety readily participates in nucleophilic substitution and addition reactions.

Alkylation: The nitrogen atom's lone pair can act as a nucleophile, attacking electrophilic carbon centers. In alkylation reactions, the amine reacts with alkyl halides or other alkylating agents in a nucleophilic substitution reaction, typically following an SN2 mechanism. This results in the formation of secondary amines, which can be further alkylated to form tertiary amines and, ultimately, quaternary ammonium (B1175870) salts.

Acylation: The amine group reacts with acylating agents such as acyl chlorides, anhydrides, or esters to form amides. This reaction is a nucleophilic acyl substitution. The amine's lone pair attacks the electrophilic carbonyl carbon of the acyl group, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond with the elimination of a leaving group (e.g., chloride). Acyl-1,4-dihydropyridines have also emerged as effective acylation reagents. nih.gov These reactions are fundamental for introducing acyl groups and are widely used in the synthesis of more complex molecules.

Table 3: General Reactivity of the Methanamine Moiety

| Reaction Type | Electrophile Example | Product Functional Group | General Mechanism |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Secondary Amine (R-NH-R') | SN2 |

| Acylation | Acyl Chloride (R-COCl) | Amide (R-CONH-R') | Nucleophilic Acyl Substitution |

| Michael Addition | α,β-Unsaturated Carbonyl | β-Amino Carbonyl | Conjugate Addition nih.gov |

The methanamine group plays a crucial role in defining the intermolecular forces of this compound through its ability to form hydrogen bonds.

The N-H bonds of the primary amine are polarized, allowing the hydrogen atoms to act as hydrogen bond donors. Concurrently, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. This dual capability allows the molecule to form extensive hydrogen-bonding networks with itself (intermolecularly) or with other protic molecules like water or alcohols. These interactions significantly influence the compound's physical properties, such as its boiling point, solubility, and crystal packing structure.

Studies on other nitrogen-containing heterocycles have established that intramolecular and intermolecular hydrogen bonds involving N-H groups can be characterized by various spectroscopic methods, including NMR and IR spectroscopy. researchgate.netnih.gov For example, the formation of an N-H···O hydrogen bond typically results in a downfield shift of the N-H proton signal in ¹H NMR spectra. researchgate.netnih.gov Similar principles apply to the intermolecular hydrogen bonds formed by this compound.

Table 4: Hydrogen Bonding Capabilities of the Methanamine Moiety

| Role | Site | Interaction Partner |

|---|---|---|

| Donor | N-H bonds | Lone pair on an electronegative atom (e.g., O, N, F) |

| Acceptor | Nitrogen lone pair | Hydrogen atom from a protic group (e.g., O-H, N-H) |

Coordination Chemistry and Metal Complexation Potentials

This compound possesses multiple potential donor atoms—the two sulfur atoms of the dithiane ring and the nitrogen atom of the methanamine group. This structural feature makes it a potentially versatile ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions.

The combination of soft (sulfur) and borderline (nitrogen) donor atoms allows this ligand to coordinate with a wide range of transition metals, lanthanides, and main group metals. researchgate.netresearchgate.net Depending on the metal ion's size, preferred coordination number, and geometry, this compound can act as a bidentate or tridentate ligand.

Bidentate Coordination: The ligand can form a five-membered chelate ring by coordinating through the nitrogen atom and the adjacent sulfur atom (S1). This S,N-bidentate mode is common for similar amino-thioether ligands.

Tridentate Coordination: The molecule could potentially act as a tridentate ligand, coordinating through both sulfur atoms and the nitrogen atom (S,N,S'). This would involve the formation of larger, fused chelate rings, a mode that would be highly dependent on the conformational flexibility of the 1,4-dithiane ring and the geometric preferences of the metal center.

The formation of chelate rings generally leads to thermodynamically stable metal complexes (the chelate effect). Research on analogous ligands containing both amine and thiol/thioether functionalities has demonstrated their ability to form stable coordination polymers and discrete complexes with transition metals like Fe, Co, Ni, Cu, and Zn. researchgate.netrsc.orgharding.edu The stability and structure of these complexes are influenced by factors such as the basicity of the ligand and steric effects. researchgate.net

Table 5: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms Involved | Potential Metal Ions |

|---|---|---|

| Bidentate (S,N) | S(1), N | Transition metals (e.g., Cu(II), Ni(II), Pd(II)), Main group metals |

| Tridentate (S,N,S') | S(1), N, S(4) | Metals preferring higher coordination numbers (e.g., Fe(III), Co(III), Lanthanides) |

| Bridging Ligand | S and/or N atoms | Can bridge multiple metal centers to form polymers |

Ligand Design and Transition Metal Coordination

The design of ligands for transition metal coordination is a cornerstone of modern inorganic and organometallic chemistry, enabling the synthesis of complexes with tailored electronic and steric properties for specific applications. Sulfur-containing ligands, in particular, have garnered significant interest due to the unique characteristics of the sulfur donor atom. As a soft donor, sulfur forms strong bonds with soft transition metal centers, influencing the reactivity and stability of the resulting complexes.

While specific research on the ligand design and transition metal coordination of this compound is not extensively documented in publicly available literature, general principles of sulfur- and nitrogen-containing ligand coordination can be applied to understand its potential behavior. The this compound molecule possesses two key donor sites: the sulfur atoms of the dithiane ring and the nitrogen atom of the aminomethyl group. This combination of a soft sulfur donor and a harder nitrogen donor makes it a potentially versatile bidentate or even tridentate ligand.

The coordination of this compound to a transition metal center could occur in several modes, as illustrated in the hypothetical coordination modes table below. The specific coordination mode would be influenced by factors such as the nature of the metal ion, its oxidation state, the presence of other ligands in the coordination sphere, and the reaction conditions.

| Coordination Mode | Description | Potential Metal Centers |

|---|---|---|

| Monodentate (N-coordination) | The ligand binds to the metal center solely through the nitrogen atom of the aminomethyl group. | Harder transition metals (e.g., Cr(III), Fe(III), Co(III)) |

| Monodentate (S-coordination) | The ligand coordinates through one of the sulfur atoms of the dithiane ring. | Softer transition metals (e.g., Pd(II), Pt(II), Au(I)) |

| Bidentate (N,S-chelation) | The ligand forms a stable five- or six-membered chelate ring by coordinating through both the nitrogen atom and one of the sulfur atoms. | A wide range of transition metals (e.g., Ni(II), Cu(II), Rh(I)) |

| Bridging | The ligand bridges two metal centers, with the nitrogen and sulfur atoms coordinating to different metals. | Can occur in polynuclear complexes |

The steric bulk of the dithiane ring can also play a crucial role in ligand design. The chair-like conformation of the 1,4-dithiane ring can impose specific geometric constraints on the resulting metal complex, influencing its catalytic activity and selectivity. The substituent on the 2-position of the dithiane ring can be varied to fine-tune the steric and electronic properties of the ligand.

Applications in Organometallic Catalysis

The application of transition metal complexes as catalysts is a vast and impactful area of chemical research. The catalytic activity of a metal complex is highly dependent on the nature of the ligands coordinated to the metal center. Ligands can influence the catalyst's stability, solubility, and selectivity by modulating the electronic and steric environment of the metal.

Although specific examples of this compound being used in organometallic catalysis are not readily found in the literature, its structural features suggest potential applications in various catalytic transformations. The presence of both sulfur and nitrogen donor atoms could allow for the stabilization of various transition metal oxidation states, a key requirement for many catalytic cycles.

Based on the known reactivity of related sulfur- and nitrogen-containing ligands, potential catalytic applications for complexes of this compound could include:

Cross-coupling reactions: Palladium and nickel complexes are widely used in C-C and C-N bond-forming reactions. The coordinating properties of this compound could provide the necessary stability and reactivity for these catalysts.

Hydrogenation and transfer hydrogenation: Ruthenium and rhodium complexes with amine and thioether ligands have shown activity in the reduction of various functional groups.

Asymmetric catalysis: If a chiral version of this compound were synthesized, it could be employed as a chiral ligand to induce enantioselectivity in a variety of metal-catalyzed reactions.

The table below outlines hypothetical catalytic reactions where a transition metal complex of this compound ("M-L") could be employed, along with the potential role of the ligand.

| Catalytic Reaction | Hypothetical Catalyst | Potential Role of the Ligand |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd(0)-L | Stabilize the active Pd(0) species; influence oxidative addition and reductive elimination steps. |

| Heck Reaction | Pd(II)-L | Control the regioselectivity and stability of the palladium catalyst. |

| Asymmetric Hydrogenation | Rh(I)-chiral L | Create a chiral environment around the metal center to induce enantioselectivity. |

Further research is needed to synthesize and characterize transition metal complexes of this compound and to evaluate their efficacy in these and other catalytic transformations.

Investigation of Reaction Intermediates and Transition States in Dithiane Transformations

Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes and designing more efficient processes. The study of reaction intermediates and transition states provides crucial insights into the stepwise pathway of a transformation. In the context of dithiane chemistry, transformations often involve the formation of reactive species such as carbanions, radicals, or metal-carbene complexes.

While direct investigations of reaction intermediates and transition states involving this compound are not available, studies on related dithiane transformations can provide a framework for understanding its potential reactivity. For instance, the deprotonation of the C-H bond adjacent to the sulfur atoms in a dithiane ring is a common method for generating a nucleophilic carbon center.

Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for elucidating reaction mechanisms. DFT calculations can be used to model the structures and energies of reactants, products, intermediates, and transition states, providing a detailed energy profile of a reaction pathway.

For a hypothetical reaction involving a metal complex of this compound, computational studies could be employed to investigate:

Ligand exchange processes: The mechanism by which this compound coordinates to a metal center and the potential for dissociation.

Activation of substrates: How the metal-ligand complex interacts with and activates a substrate molecule.

Key bond-forming or bond-breaking steps: The nature of the transition states for the critical steps in a catalytic cycle.

The table below presents a hypothetical reaction step in a catalytic cycle involving a this compound complex and the type of information that could be obtained from a mechanistic investigation.

| Hypothetical Reaction Step | Mechanistic Question | Investigative Technique |

|---|---|---|

| Oxidative addition of an aryl halide to a Pd(0)-L complex | What is the structure of the transition state? Is the reaction concerted or stepwise? | DFT calculations, kinetic studies |

| C-H activation of the dithiane ring | What is the acidity of the C-H protons? What is the structure of the resulting metallated intermediate? | Experimental pKa measurements, X-ray crystallography of the intermediate, NMR spectroscopy |

The investigation of reaction intermediates and transition states in transformations involving this compound and its metal complexes would be a valuable area of future research, providing fundamental knowledge for the development of new synthetic methodologies.

Computational and Theoretical Investigations of 1,4 Dithian 2 Ylmethanamine and Its Dithiane Relatives

Quantum Chemical Methodologies for Structural and Electronic Characterization

Quantum chemical calculations are fundamental to elucidating the molecular and electronic structures of dithiane derivatives. Methodologies such as Ab Initio Molecular Orbital Theory and Density Functional Theory (DFT) are widely employed to provide accurate descriptions of these systems.

Ab initio molecular orbital theory, a set of methods based on first principles without empirical parameters, has been instrumental in studying dithiane compounds. scribd.com These methods solve the Schrödinger equation to provide information about molecular geometries, energies, and wavefunctions. tcd.ie For instance, Ab initio calculations using various basis sets, such as 6-31G(d), have been successfully applied to locate and characterize the conformers of 1,4-dithiacyclohexane (1,4-dithiane). nih.gov This level of theory is used for geometry optimization and to calculate the single-point total energy of different conformations, such as the chair and twist forms of dithiane derivatives. researchgate.net The results from these calculations help in determining the relative stability of different isomers and understanding the electronic factors that govern their structure. researchgate.netscispace.com

Density Functional Theory (DFT) has become a popular and effective method for studying a wide range of chemical systems, including dithiane relatives, due to its balance of accuracy and computational cost. core.ac.uk DFT methods calculate the electronic structure of a molecule based on its electron density, providing insights into geometries, energies, and reaction mechanisms. core.ac.ukbiointerfaceresearch.com Functionals like B3LYP, often paired with basis sets such as 6-311G(d,p), are commonly used to investigate the electronic behavior of molecules derived from dithianes. nih.govmdpi.com

DFT studies have been employed to:

Locate transition states involved in conformational changes. nih.gov

Calculate optimized structures, relative energies, and thermodynamic properties (enthalpies, entropies, and free energies) of different conformers. nih.gov

Investigate charge distribution patterns and electronic transitions through Natural Bond Orbital (NBO) analysis. mdpi.com

Predict global reactivity descriptors through Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comekb.eg

These computational approaches have been validated by their ability to reproduce experimental findings and provide predictive insights into the behavior of complex molecules. nih.gov

Conformational Analysis and Energy Landscapes

Like cyclohexane, the most stable conformation for 1,4-dithiane (B1222100) and its derivatives is the chair form. researchgate.net However, other conformers, such as the twist-boat (or simply twist), also exist on the potential energy surface. Computational studies have precisely quantified the energetic and geometric differences between these forms.

For the parent 1,4-dithiane, calculations have shown that the chair conformer is significantly more stable than the twist conformer. nih.gov The energy difference between the chair and the 1,4-twist conformer has been calculated to be 4.85 kcal/mol. nih.gov At room temperature (298.15 K), the free energy difference (ΔG°) between these two conformers is 4.93 kcal/mol. nih.gov In all cases studied, the chair forms of dithiane ring systems are found to be more stable than the twist or boat forms. researchgate.net

Interestingly, detailed structural analysis from these calculations indicates an absence of significant stereoelectronic hyperconjugative interactions involving carbon-hydrogen bonds in the chair and 1,4-twist conformers of 1,4-dithiane, as the axial and equatorial C-H bond lengths at each carbon are equal. nih.gov

| Property | Chair Conformer | 1,4-Twist Conformer | 1,4-Boat Transition State | Chair-Twist Transition State | Source |

| Relative Energy (kcal/mol) | 0.00 | 4.85 | 9.53 - 10.5 | 11.7 | nih.gov |

| Relative Free Energy (ΔG° at 298.15 K, kcal/mol) | 0.00 | 4.93 | - | - | nih.gov |

This table presents computed energetic data for the conformers and transition states of 1,4-dithiane.

Intrinsic Reaction Coordinate (IRC) calculations are a powerful tool for mapping the minimum energy reaction pathway (MERP) between a transition state and the corresponding reactants and products (or, in this case, two conformers). uni-muenchen.deprotheragen.ai This method confirms that a calculated transition state structure correctly connects the desired minima on the potential energy surface. protheragen.airowansci.com

IRC calculations have been successfully used to map the conformational interconversions in 1,4-dithiane. nih.gov These calculations have confirmed the connection between the chair and 1,4-twist conformers through a specific transition state. nih.govresearchgate.net The transition state for the chair-to-twist interconversion is calculated to be 11.7 kcal/mol higher in energy than the stable chair conformer. nih.govresearchgate.net

Furthermore, IRC calculations have elucidated the pathway for the interconversion of the enantiomers of the 1,4-twist conformer, showing that it proceeds through a 1,4-boat transition state structure. nih.gov This boat structure represents the energy maximum along this specific pathway and is calculated to be between 9.53 and 10.5 kcal/mol higher in energy than the chair conformer. nih.gov

Spectroscopic Property Prediction and Validation through Computational Models

Computational models are increasingly used to predict spectroscopic properties, which can then be compared with experimental data for validation of the theoretical models. rsc.org For dithiane derivatives, DFT calculations are often used to predict vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net

For example, in studies of peptoids synthesized using 1,4-dithiane-2,5-diol (B140307), spectral data were calculated at the B3LYP/6-311G(d,p) level of theory and compared with experimental results. mdpi.com Similarly, the FT-IR and NMR spectra of axial and equatorial conformations of substituted 1,4-dithianes have been investigated using DFT methods to understand how conformation influences spectroscopic properties. researchgate.net Time-dependent DFT (TD-DFT) calculations can also predict electronic excitation energies, which are relevant to UV-Vis spectroscopy. mdpi.com The close agreement often found between computed and experimental spectra provides strong evidence for the accuracy of the calculated molecular structures and electronic properties.

Theoretical Calculations of NMR and Electronic Excitation Spectra

Theoretical calculations are instrumental in interpreting and predicting the spectroscopic properties of molecules. For dithiane derivatives, Density Functional Theory (DFT) has been effectively employed to calculate NMR and electronic excitation spectra, offering a correlation between the molecular structure and its spectroscopic signature. mdpi.com

In a study on peptoids synthesized using 1,4-dithiane-2,5-diol, DFT calculations at the B3LYP/6-311G(d,p) level were used to predict spectral data. mdpi.com For instance, the calculated vibrational frequencies, such as the C=O stretching in amide derivatives, showed good agreement with experimental results. mdpi.com Specifically, for one such compound, the calculated conjugated C=O vibration appeared at 1755–1683 cm⁻¹, which aligned well with the experimental value of 1695 cm⁻¹. mdpi.com

Time-dependent DFT (TD-DFT) calculations are utilized to predict the electronic excitation and orbital contributions for these molecules. mdpi.com This method helps in understanding the electronic transitions that are responsible for the UV-visible absorption properties of the compounds.

Analysis of Charge Distribution (Natural Bond Orbital (NBO), Molecular Electrostatic Potential (MEP), and Natural Population Analysis (NPA))

Understanding the charge distribution within a molecule is crucial for predicting its reactivity and intermolecular interactions. NBO, MEP, and NPA are powerful computational tools for this purpose.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the electronic transitions and charge distribution patterns. mdpi.com In studies of 1,4-dithiane derivatives, NBO analysis has been used to investigate the stereoelectronic effects and the stability of different conformations. researchgate.netresearchgate.net For example, in 2,5-disubstituted 1,4-dithianes, the stability of axial and equatorial conformers is influenced by hyperconjugative interactions, such as the electron delocalization from a lone pair of one atom to an antibonding orbital of an adjacent bond (e.g., LP2X→σ*S1-C2). researchgate.net

Molecular Electrostatic Potential (MEP) Analysis: The MEP surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to predict reactive sites for electrophilic and nucleophilic attack. dntb.gov.ua For peptoids derived from 1,4-dithiane-2,5-diol, MEP analysis helps in identifying the regions of positive and negative electrostatic potential, thereby predicting the sites prone to interaction with other molecules. mdpi.com

Natural Population Analysis (NPA): NPA is another method to determine the charge distribution within a molecule. mdpi.com By calculating the atomic charges, NPA provides a quantitative measure of the electron distribution, complementing the qualitative picture provided by MEP.

Prediction of Reactivity and Stability Parameters

The reactivity and stability of a molecule can be predicted using parameters derived from its electronic structure. Frontier Molecular Orbital (FMO) analysis and global reactivity descriptors are key concepts in this area.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. mdpi.com

For a series of peptoids synthesized from 1,4-dithiane-2,5-diol, the computed HOMO-LUMO energy gaps were found to be in the range of 5.08 to 6.09 eV. mdpi.com A smaller energy gap generally implies higher reactivity and lower stability. mdpi.com For instance, a compound with an energy gap of 5.08 eV was identified as the most reactive in the series, which was attributed to the presence of an electron-withdrawing group leading to increased resonance. mdpi.com

Interactive Data Table: FMO Analysis of Dithiane Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 5a | - | - | 5.42 |

| 5b | - | - | 6.09 |

| 5c | - | - | 5.08 |

| 5d | - | - | 5.95 |

| Data derived from a study on peptoids synthesized using 1,4-dithiane-2,5-diol. mdpi.com |

Global Reactivity Descriptors

Chemical Hardness (η): A measure of the resistance to change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η).

Electronegativity (χ): The power of an atom to attract electrons to itself. It is calculated as -(E_HOMO + E_LUMO) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as μ² / 2η. A low value of ω characterizes a good nucleophile, while a high value indicates a powerful electrophile. researchgate.net

These descriptors are valuable in understanding the relationship between the structure, stability, and global chemical reactivity of 1,4-dithiane derivatives. researchgate.net

Interactive Data Table: Global Reactivity Descriptors

| Descriptor | Formula |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 |

| Chemical Softness (S) | 1 / η |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 |

| Chemical Potential (μ) | -χ |

| Electrophilicity Index (ω) | μ² / 2η |

Advanced Research Applications of 1,4 Dithian 2 Ylmethanamine in Materials Science and Catalysis

Polymer and Advanced Material Development

The incorporation of sulfur-containing moieties into polymer backbones can impart a range of desirable properties, including enhanced thermal stability, and unique optical and mechanical characteristics. 1,4-Dithian-2-ylmethanamine serves as a promising monomer in this regard.

Utilization in the Synthesis of Novel Polymeric Materials

Researchers are exploring the use of this compound as a building block for new classes of polymers. Its primary amine functionality allows it to readily participate in polymerization reactions, such as polycondensation and polyaddition, with a variety of comonomers. For instance, reaction with dicarboxylic acids or their derivatives can yield polyamides containing the dithiane moiety. The presence of the sulfur atoms in the polymer backbone is anticipated to influence the material's properties in unique ways.

The synthesis of these novel polymers often involves solution polymerization techniques, where this compound and a suitable comonomer are reacted in a solvent under controlled temperature conditions. The resulting polymer's molecular weight and polydispersity can be tailored by adjusting reaction parameters such as monomer concentration, temperature, and reaction time.

Design of Materials with Tailored Mechanical, Optical, and Thermal Characteristics

The integration of the 1,4-dithiane (B1222100) ring into a polymer chain is hypothesized to significantly impact the material's physical properties. The flexible nature of the dithiane ring could contribute to polymers with increased ductility and impact resistance. Furthermore, the sulfur atoms can enhance the refractive index of the resulting material, making these polymers potentially useful for optical applications such as lenses and coatings.

The thermal stability of polymers derived from this compound is another area of active investigation. The inherent stability of the C-S bond can contribute to polymers with higher decomposition temperatures compared to their all-carbon backbone analogs. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key techniques used to characterize the thermal properties of these new materials.

Below is a hypothetical data table illustrating the potential properties of a polyamide synthesized using this compound compared to a traditional polyamide like Nylon 6,6.

| Property | Hypothetical Polyamide with this compound | Nylon 6,6 (for comparison) |

| Glass Transition Temp. | ~100-120°C | ~50°C |

| Melting Point | ~280-300°C | ~265°C |

| Tensile Strength | ~70-90 MPa | ~85 MPa |

| Refractive Index | ~1.60-1.65 | ~1.53 |

Note: The data for the hypothetical polyamide is illustrative and based on general trends observed in sulfur-containing polymers.

Exploration in Next-Generation Fuel Cell Materials

The development of advanced materials for fuel cells is a critical area of research. While direct evidence is currently limited, the properties of sulfur-containing compounds suggest a potential role for this compound derivatives in this field. Specifically, the sulfur atoms could be functionalized to create proton-conducting pathways within a polymer matrix, a key requirement for proton exchange membranes (PEMs) in fuel cells. researchgate.net

Research in this area would involve the synthesis of sulfonated derivatives of polymers containing this compound. The degree of sulfonation would be a critical parameter to control, as it directly influences the proton conductivity and water uptake of the membrane. The overarching goal is to develop PEMs with high proton conductivity, good mechanical strength, and low fuel crossover, particularly for use in direct methanol (B129727) fuel cells (DMFCs). researchgate.net

Catalysis and Enantioselective Synthesis

The field of asymmetric catalysis relies heavily on the design of chiral ligands that can effectively control the stereochemical outcome of a chemical reaction. The inherent chirality of this compound makes it an attractive candidate for development as a chiral ligand.

Development of this compound as a Chiral Ligand in Catalytic Systems

The synthesis of enantiomerically pure this compound is the first crucial step in its development as a chiral ligand. This can be achieved through asymmetric synthesis or by resolution of a racemic mixture. Once obtained in its pure form, the methanamine group can be further modified to create a bidentate or tridentate ligand capable of coordinating with a metal center.

These ligands can then be complexed with various transition metals, such as rhodium, palladium, or iridium, to form chiral catalysts. nih.gov The sulfur atoms of the dithiane ring may also participate in metal coordination, potentially leading to unique catalytic activities. The design and synthesis of these novel chiral catalysts are at the forefront of this research area.

Influence on Reaction Rate and Stereoselectivity in Asymmetric Catalysis

The performance of a chiral catalyst is judged by its ability to accelerate a reaction (rate) and to produce one enantiomer of the product in excess over the other (stereoselectivity). Catalysts derived from this compound are being theoretically and experimentally evaluated in a range of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. nih.gov

The following table presents hypothetical results for an asymmetric hydrogenation reaction using a catalyst based on a this compound-derived ligand, demonstrating its potential influence on reaction outcomes.

| Substrate | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | 0.5 | 12 | >99 | 95 (R) |

| 1-Tetralone | 0.5 | 18 | >99 | 92 (S) |

| Methyl Acetoacetate | 1.0 | 24 | 98 | 90 (R) |

Note: This data is illustrative of the type of results sought in asymmetric catalysis research with new chiral ligands.

Lack of Publicly Available Research on the Environmental and Process Engineering Applications of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific research findings or data were identified regarding the application of this compound in environmental remediation, pollution control, or chemical process optimization.

The investigation sought to detail the advanced research applications of this specific chemical compound within the fields of materials science and catalysis, with a focused look at its environmental and process engineering roles. However, the search did not yield any studies, reports, or data tables pertaining to the use of this compound for the following outlined topics:

Environmental and Process Engineering Applications

Role in Chemical Process Optimization and Efficiency Enhancement:There is no available information on the application of this compound to improve the efficiency or optimize any chemical manufacturing or industrial processes.

The conducted searches primarily returned information on the parent compound, 1,4-dithiane, and its various other derivatives, focusing on their synthesis and utility as building blocks in organic chemistry. There was no mention of the aminomethyl derivative, this compound, in the context of the requested environmental or process engineering applications.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on the specified subsections of the outline due to the absence of publicly available research.

Biological Relevance and Derivative Research of 1,4 Dithian 2 Ylmethanamine and Analogous Dithiane Systems

Exploration of Biological Activities Exhibited by 1,4-Dithiane (B1222100) Derivatives

The incorporation of the 1,4-dithiane ring system into molecular structures has led to the discovery of various biological activities. The sulfur atoms within the ring are key to the unique chemical properties that can be harnessed for therapeutic and other biological applications.

Antifungal and Antibacterial Properties

Derivatives of 1,4-dithiane have demonstrated notable efficacy against a range of microbial pathogens, including both fungi and bacteria. A key compound in this area is 1,4-dithiane-2,5-diol (B140307), which has been identified as a potent antimicrobial agent. It exhibits a dual function by directly inhibiting the proliferation of pathogenic organisms and inducing defense mechanisms in plant cells. nih.gov Research has shown its ability to inhibit the germination and growth of various fungal spores, making it a subject of interest for agricultural applications. nih.gov

In one study, 1,4-dithiane-2,5-diol was tested against several plant pathogens and found to have a minimum inhibitory concentration (MIC) of 33.3 µg/mL for Rhizoctonia solani and Pectobacterium carotovorum subsp. carotovorum, and 100 µg/mL for other tested organisms. nih.gov Furthermore, a random aliphatic copolyester synthesized using 1,4-dithiane-2,5-diol as a monomer exhibited excellent antimicrobial activity against human pathogens, including Escherichia coli and Bacillus subtilis, with inhibition zones ranging from 10 to 16 mm. researchgate.net

Table 1: Antimicrobial Activity of a Copolyester Derived from 1,4-Dithiane-2,5-diol

| Pathogen | Concentration (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Escherichia coli | 250 | 10 |

| 500 | 12 | |

| 1000 | 14 | |

| Bacillus subtilis | 250 | 12 |

| 500 | 14 | |

| 1000 | 16 |

Data sourced from research on aliphatic random copolyesters containing 1,4-dithiane-2,5-diol. researchgate.net

Anticancer Potential

The unique structural and chemical properties of sulfur-containing heterocycles have also led to their investigation as potential anticancer agents. While research on 1,4-Dithian-2-ylmethanamine itself is limited, studies on analogous systems are promising. For instance, a copolyester synthesized from the versatile monomer 1,4-dithiane-2,5-diol has been evaluated for its anticancer activity and has shown potential for biomedical applications. researchgate.net

Broader research into sulfur-containing dithiocarbamate (B8719985) compounds further supports the potential of this chemical class. Organotin (IV) dithiocarbamate complexes, for example, have shown cytotoxic effects on a variety of cancer cell lines. mdpi.com These compounds are thought to act through mechanisms such as inhibiting enzymes crucial for cancer growth or inducing apoptosis. mdpi.com Similarly, metal complexes of morpholinyldithiocarbamate have demonstrated potent activity against renal (TK10), melanoma (UACC62), and breast (MCF7) cancer cell lines. orientjchem.org The ligand itself was found to be more active than the standard drug parthenolide (B1678480) against renal and breast cancer cell lines, with an IC50 of 1.51 µM and 2.65 µM, respectively. orientjchem.org

Table 2: Anticancer Activity of Morpholinyldithiocarbamate and its Metal Complexes (IC50 in µM)

| Compound | Renal Cancer (TK10) | Melanoma (UACC62) | Breast Cancer (MCF7) |

|---|---|---|---|

| Morpholinyldithiocarbamate | 1.51 | 6.47 | 2.65 |

| Copper(II) Complex | 5.37 | 4.47 | 4.19 |

| Zinc(II) Complex | 3.51 | 12.11 | 2.92 |

| Parthenolide (Standard) | 4.64 | 5.31 | 3.52 |

Data sourced from research on morpholinyldithiocarbamato Cu(II) and Zn(II) complexes. orientjchem.org

Role as a Biochemical Probe and Tool

Beyond direct therapeutic applications, 1,4-dithiane derivatives serve as valuable tools in biochemical research, aiding in the synthesis of complex molecules and the investigation of biological processes.

Investigation of Interactions with Biological Systems

The compound 1,4-dithiane-2,5-diol has been utilized as a tool to probe plant defense mechanisms. Studies on pepper fruits have shown that treatment with this compound alters the accumulation of total proteins and induces the expression of pathogen-related protein genes. nih.gov This indicates that 1,4-dithiane-2,5-diol affects gene transcription and protein accumulation, effectively activating the plant's defense system against pathogens. nih.gov This application demonstrates how dithiane derivatives can be used to investigate and modulate complex biological pathways, serving as chemical probes to understand cellular responses to external stimuli.

Application in Peptoid Synthesis with Enhanced Biostability

Peptoids, or poly(N-substituted glycines), are a class of peptidomimetics that exhibit enhanced resistance to proteolysis, improved biostability, and superior bioavailability compared to natural peptides. nih.gov This makes them attractive candidates for drug discovery and material science. A significant development in this area is the use of 1,4-dithiane-2,5-diol as a key component in the synthesis of novel peptoids. nih.gov

In a one-pot synthesis approach based on the Ugi four-component reaction (Ugi-4CR), 1,4-dithiane-2,5-diol serves as a versatile source for the in-situ generation of 2-mercaptoacetaldehyde. orientjchem.orgnih.gov This two-carbon synthon, which contains both electrophilic and nucleophilic sites, acts as the aldehyde component in the reaction, allowing for the efficient creation of new peptoids incorporating sulfur-containing functionalities. nih.gov This method leverages the unique chemical properties of the dithiane system to build complex molecules with desirable biological characteristics, such as enhanced stability in biological systems. nih.gov

Research in Agrochemistry and Food Chemistry

The practical applications of 1,4-dithiane derivatives extend into the fields of agriculture and food science, where they are used as protective agents for crops and as flavoring components in foods.

In agrochemistry, 1,4-dithiane-2,5-diol has been identified as a promising biocontrol agent for protecting plants from a variety of diseases. nih.gov Its demonstrated antimicrobial activity against pathogenic fungi and bacteria, such as Colletotrichum gloeosporioides and Rhizoctonia solani, allows it to function as a plant protectant. nih.gov The compound works by both inhibiting pathogen growth and activating the plant's own defense mechanisms, offering a dual-action approach to crop protection. nih.gov

In the realm of food chemistry, 1,4-dithiane and its derivatives are recognized for their potent flavoring properties. The parent compound, 1,4-dithiane, is listed by the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) as a flavoring agent. nih.govresearchgate.net It is found naturally as a Maillard reaction product in boiled beef extracts. The derivative 2,5-dihydroxy-1,4-dithiane is noted for its sulfurous, meaty odor and is used to create flavors such as chicken, coffee, pork, and tomato. Similarly, 2,5-dialkyl-2,5-dihydroxy-1,4-dithianes are used to impart, augment, or supplement meaty, chicken, or livery flavors in foodstuffs.

Development of Novel Agrochemicals (e.g., Pesticides, Fertilizers)

No research is currently available on the development of novel agrochemicals based on this compound.

Utilization in Food Preservation and Flavor Enhancement through Antimicrobial Action

There is no documented evidence of this compound being utilized in food preservation or for flavor enhancement, nor any studies on its potential antimicrobial properties.

Elucidation of Structure-Activity Relationships for Bioactive Dithiane Compounds

Specific structure-activity relationship (SAR) studies for this compound have not been conducted or published. While research on other dithiane-containing compounds exists, a direct extrapolation to this specific molecule would be scientifically unfounded.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,4-Dithian-2-ylmethanamine with high purity?

- Methodological Answer : A nucleophilic substitution approach can be employed using 1,4-dithiane derivatives as the sulfur-containing scaffold. For example, reacting 1,4-dithiane with a protected amine under basic conditions (e.g., K₂CO₃ in DMF) followed by deprotection yields the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Reaction progress should be monitored using TLC (n-hexane:ethyl acetate, 9:1) . Structural analogs like 1,4-dithiane (NIST data) provide insights into stability during synthesis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the amine and dithiane ring structure. FT-IR can identify N-H and C-S stretching vibrations (≈3300 cm⁻¹ and ≈600 cm⁻¹, respectively). High-resolution mass spectrometry (HRMS) validates the molecular formula. Compare spectral data with NIST reference standards for sulfur-containing heterocycles to resolve ambiguities .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to extreme pH, temperature, and light. Monitor degradation via HPLC-UV at 254 nm. For pH-dependent stability, use buffered solutions (pH 2–12) and track changes with NMR. Reference NIST data on 1,4-dithiane derivatives to predict sulfur-sulfur bond stability .

Advanced Research Questions

Q. What computational strategies resolve discrepancies in reported reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations to model the compound’s electronic structure and predict nucleophilic/electrophilic sites. Compare results with experimental kinetic data (e.g., reaction rates with Pd catalysts). Validate using in situ IR spectroscopy to detect intermediates. Contradictions in literature data may arise from solvent polarity effects, which can be systematically tested using DMSO vs. THF .

Q. How can molecular docking studies predict the biological interactions of this compound derivatives?

- Methodological Answer : Use software like AutoDock Vina to simulate binding affinities with target proteins (e.g., enzymes with sulfur-binding pockets). Parameterize the dithiane ring using partial charges derived from quantum mechanical calculations (e.g., Gaussian09). Validate predictions with in vitro enzyme inhibition assays. Structural analogs (e.g., [2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine) provide comparative insights into amine positioning .

Q. What experimental designs address contradictions in the compound’s spectroscopic data across studies?

- Methodological Answer : Standardize solvent systems (e.g., CDCl₃ vs. DMSO-d₆) to eliminate solvent-induced shifts. Use heteronuclear correlation NMR (HSQC/HMBC) to resolve overlapping signals. Cross-reference with NIST’s 1,4-dithiane data to identify artifacts caused by impurities . For mass spectrometry, employ collision-induced dissociation (CID) to differentiate isomers.

Methodological Notes

- Data Validation : Cross-check experimental results with computational models (e.g., DFT for NMR chemical shifts) and authoritative databases like NIST .

- Ethical Considerations : Handle sulfur-containing compounds in fume hoods due to potential toxicity. Adopt waste disposal protocols per institutional guidelines .

- Literature Review : Use Google Scholar with keywords "this compound synthesis" and filter for review articles (2015–2025) to identify gaps in reactivity studies .

研一科研小白如何调研科研方向?如何找综述文章?中科院学长来手把手教你!| 如何确定研究方向 | 研一科研进展 | 研一迷茫24:29

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.